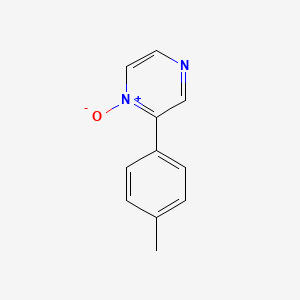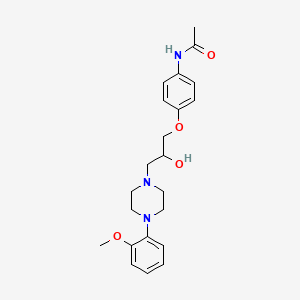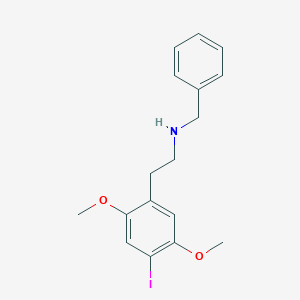
2-p-tolylpyrazine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-p-Tolylpyrazine N-oxide is a heterocyclic organic compound that belongs to the class of pyrazine N-oxides It is characterized by the presence of a pyrazine ring substituted with a p-tolyl group and an N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-p-Tolylpyrazine N-oxide can be synthesized through the oxidation of 2-p-tolylpyrazine. Common oxidizing agents used for this transformation include hydrogen peroxide, peracids such as perbenzoic acid, and other organic peroxides . The reaction typically involves the treatment of 2-p-tolylpyrazine with the oxidizing agent in an appropriate solvent, such as acetic acid or methanol, under controlled conditions to yield the desired N-oxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. For example, the use of titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to produce various pyridine N-oxides in high yields . This method offers advantages such as improved safety, reduced environmental impact, and enhanced efficiency compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-p-Tolylpyrazine N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in further oxidation reactions.
Reduction: The N-oxide can be reduced back to the corresponding pyrazine.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids (e.g., perbenzoic acid), and other organic peroxides
Reduction: Reducing agents such as zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Electrophilic reagents (e.g., halogens, nitro compounds) and nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Further oxidized products, such as dioxides.
Reduction: The corresponding pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-p-Tolylpyrazine N-oxide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-p-Tolylpyrazine N-oxide involves its role as a mild Lewis base. The N-oxide functional group can activate certain Lewis acidic parts of molecules, increasing the reactivity of the nucleophilic part towards various reactions with electrophiles . This activation is crucial in catalyzing a variety of organic reactions, including aldol reactions, allylations, and epoxide cleavages .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine N-oxide: A well-known N-oxide with similar Lewis base properties.
2,6-Dimethylpyridine N-oxide: Another N-oxide with enhanced steric hindrance due to the presence of two methyl groups.
4-Methylpyridine N-oxide: Similar to 2-p-Tolylpyrazine N-oxide but with a different substitution pattern.
Uniqueness
This compound is unique due to the presence of the p-tolyl group, which can influence its reactivity and steric properties compared to other N-oxides
Eigenschaften
CAS-Nummer |
922524-99-0 |
|---|---|
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C11H10N2O/c1-9-2-4-10(5-3-9)11-8-12-6-7-13(11)14/h2-8H,1H3 |
InChI-Schlüssel |
MHCJKJJCGXMVIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=[N+](C=CN=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H-1,2,4-Triazino[5,6-b]indol-3-amine, N-(2-phenylethyl)-](/img/structure/B14180963.png)
![{[2-(4-Methoxyphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14180972.png)




![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)

![2-Ethyl-7-(4-methylpentyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B14181006.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)
![(4S)-4-[(4-hydroxyphenyl)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14181015.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
